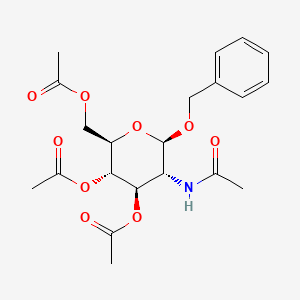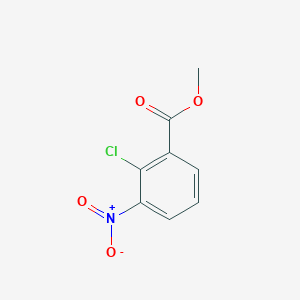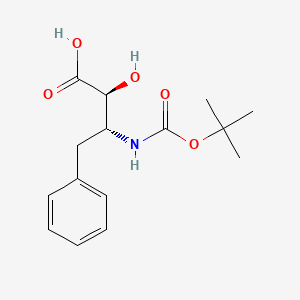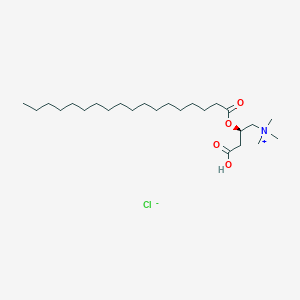
Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, benzyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-glucopyranoside, is a derivative of glucose that is modified with an acetamido group and acetyl protections, as well as a benzyl group. This type of molecule is significant in carbohydrate chemistry and is often used as a building block for the synthesis of more complex saccharides.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a method for synthesizing benzyl O-(2-O-methyl-β-D-galactopyranosyl)-(1→3)-2-acetamido-2-deoxy-β-D-glucopyranoside involves the treatment of a precursor with tert-butychlorodiphenylsilane and subsequent methylation and deprotection steps . Another synthesis approach for a similar compound, benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside, uses selective debenzylation-acetylation with ZnCl2-Ac2O-HOAc . These methods highlight the importance of selective protection and deprotection steps in the synthesis of such complex molecules.
Molecular Structure Analysis
The molecular structure of these compounds is confirmed using techniques such as 13C-NMR spectroscopy. For example, the structure of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside and its derivatives was confirmed using this method . The use of NMR spectroscopy is crucial for determining the connectivity and configuration of the sugar moieties in these molecules.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include condensation reactions, as seen in the formation of benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside . Additionally, the oxazoline procedure is used for the synthesis of chitobiose derivatives, which involves the condensation of partially benzylated glucopyranosides with oxazoline derivatives . These reactions are key to forming glycosidic bonds between sugar units.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their protective groups and the presence of the acetamido group. The protective groups, such as benzyl and acetyl, are strategically placed to facilitate further chemical reactions while also affecting solubility and reactivity. The acetamido group is a common functional group in carbohydrates that mimics the structure of naturally occurring sugars, such as those found in chitin and glycoproteins.
Aplicaciones Científicas De Investigación
Diagnostic Marker in Ovarian Cancer
A modified procedure was developed to determine serum enzyme activity using synthetic substrates, including a derivative of Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, as receptors. This procedure was employed to test the diagnostic value of the enzyme activity for ovarian cancer. Although a significant increase in enzyme activity was observed in patients with active disease, the study recommended caution in evaluating the enzyme as a diagnostic marker due to the overlap of enzyme activity between patients and healthy controls (Madiyalakan et al., 1987).
Enzyme Composition in Seminal Plasma
The activity and isoenzyme composition of N-acetyl-β-D-hexosaminidase, using Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside as a fluorigenic substrate, were determined in seminal plasma of fertile and infertile men. The study found significant differences in isoenzyme composition between patients with secretory azoospermia and controls, although these differences were not deemed a useful marker for the condition (Tassi et al., 2006).
Biomarker in Diabetic Nephropathy
The urinary excretion of N-Acetyl-beta-D-glucosaminidase (NAG), measured using a derivative of Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, was investigated in insulin-dependent diabetic patients. The study observed elevated urinary NAG activity, especially in patients with microalbuminuria or poor glycemic control, indicating its association with early diabetic nephropathy and poor long-term glycemic control (Watts et al., 1988).
GM2 Gangliosidosis Research
In studies of late onset GM2 gangliosidosis and Tay-Sachs disease, tissues were assayed using Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside. These studies aimed to understand the activity of hexosaminidase A and the genetic compounds of different subunit mutations, providing insights into the diagnosis and understanding of these conditions (Charrow et al., 1985) & (Shukry et al., 1993).
Cancer Research
The activity of N-acetyl hexosaminidase, involving Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside, was studied in cancer patients. The study found significantly greater enzyme activity in patients with solid malignant tumors, indicating the potential use of hexosaminidase isozymes as an ancillary diagnostic test for malignancy (Lo & Kritchevsky, 1978).
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO9/c1-12(23)22-18-20(30-15(4)26)19(29-14(3)25)17(11-27-13(2)24)31-21(18)28-10-16-8-6-5-7-9-16/h5-9,17-21H,10-11H2,1-4H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEBBPWXWFHKBU-PFAUGDHASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451099 |
Source


|
| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl2-acetamido-2-deoxy-3,4,6-tri-o-acetyl-beta-D-glucopyranoside | |
CAS RN |
13343-66-3 |
Source


|
| Record name | Benzyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)





![4-[(3-Aminopyridin-2-yl)amino]phenol](/img/structure/B1337448.png)


